3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an oxygen atom linked to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .
Scientific Research Applications
3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Pyrrolidine-2-one
- Prolinol
Uniqueness
What sets 3-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide apart from these similar compounds is its unique combination of the pyridine and pyrrolidine rings, along with the oxygen linkage. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(12-4-3-8-18(20)10-12)17-9-6-13(11-17)21-14-5-1-2-7-16-14/h1-5,7-8,10,13H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHMFDHXVUYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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